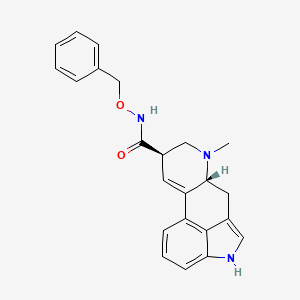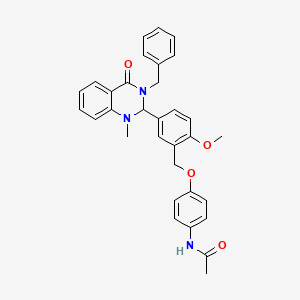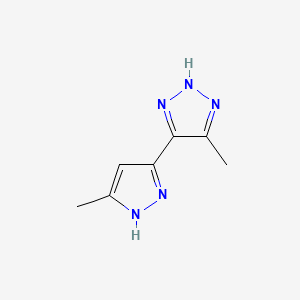
(R)-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate is a chiral compound with significant applications in various fields of chemistry and industry. This compound is known for its unique structural features, which include a pyrrolidine ring substituted with a trifluoromethyl group and a tert-butyl ester group. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-butyl 3-aminopyrrolidine-1-carboxylate with trifluoromethylating agents. One common method is the use of trifluoromethylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in organic solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually conducted in ether solvents.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts or specific temperature conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
®-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form stable complexes with target proteins, contributes to its biological activity. The exact pathways and molecular targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-tert-butyl 3-aminopyrrolidine-1-carboxylate: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
®-tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in chemical properties and biological activity.
®-tert-butyl 3-(chloroamino)pyrrolidine-1-carboxylate:
Uniqueness
The presence of the trifluoromethyl group in ®-tert-butyl 3-((trifluoromethyl)amino)pyrrolidine-1-carboxylate imparts unique chemical properties, such as increased lipophilicity and stability, making it distinct from other similar compounds. These properties enhance its utility in various applications, particularly in drug development and chemical synthesis.
Properties
Molecular Formula |
C10H17F3N2O2 |
|---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
tert-butyl (3R)-3-(trifluoromethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-5-4-7(6-15)14-10(11,12)13/h7,14H,4-6H2,1-3H3/t7-/m1/s1 |
InChI Key |
DXBKVANSOGJLDD-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)NC(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


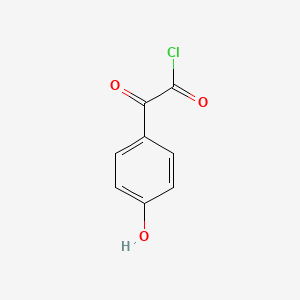
![1-(2-(Aminomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959253.png)
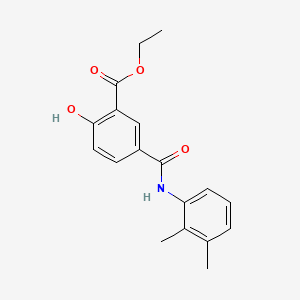
![2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
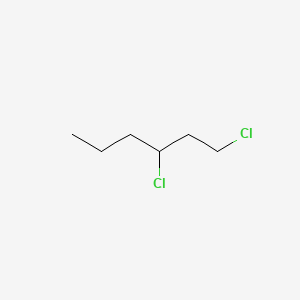
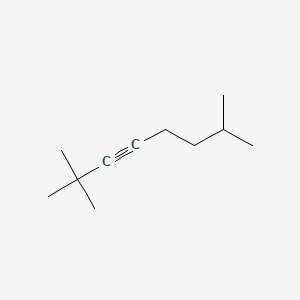
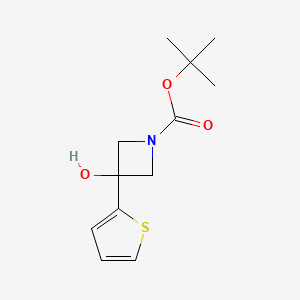
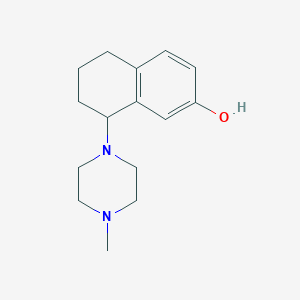
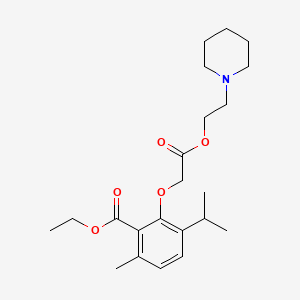
![8-Amino-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13959319.png)
![[2-Ethyl-4-(propan-2-yl)phenyl]methanol](/img/structure/B13959321.png)
